N-butyl-3-chloro-2-fluoroaniline

Description

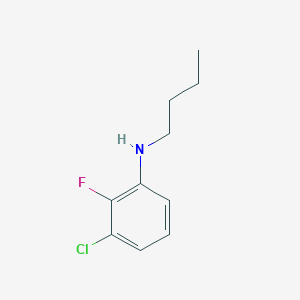

N-butyl-3-chloro-2-fluoroaniline (chemical formula: C₁₀H₁₂ClFN, molecular weight: 200.67 g/mol) is a halogenated aniline derivative featuring a butyl group attached to the nitrogen atom, with chlorine and fluorine substituents at the 3- and 2-positions of the aromatic ring, respectively. This compound is structurally characterized by the interplay of electron-withdrawing halogens (Cl, F) and the electron-donating butyl group, which collectively influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

N-butyl-3-chloro-2-fluoroaniline |

InChI |

InChI=1S/C10H13ClFN/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6,13H,2-3,7H2,1H3 |

InChI Key |

YJPQWCOCFDYSPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C(=CC=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-2-fluoroaniline typically involves the reaction of 3-chloro-2-fluoroaniline with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The amino group in this compound can be oxidized to form nitro compounds or reduced to form amines.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium or potassium carbonate, DMF or DMSO, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate.

Major Products Formed

Substitution Reactions: Formation of various substituted anilines.

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary or secondary amines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-butyl-3-chloro-2-fluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-2-fluoroaniline depends on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to changes in their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-3-chloro-2-fluoroaniline and related compounds:

Key Comparative Analysis:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The 3-Cl and 2-F substituents in this compound deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to 2-fluoro-3-methyl-6-nitroaniline, where the -NO₂ group further enhances deactivation .

Physical Properties :

- Melting Points : Halogenated anilines typically exhibit higher melting points due to polar interactions. However, the N-butyl chain in the target compound likely lowers its melting point relative to 3-chloro-N-phenyl-phthalimide, which has a rigid phthalimide core .

- Lipophilicity : The N-butyl group enhances lipophilicity compared to 3-chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline, which has a polar benzyl chloride moiety .

Applications :

- Pharmaceuticals : Unlike 2-fluoro-3-methyl-6-nitroaniline (used in nitroarene chemistry), this compound’s balanced electronic profile makes it suitable for coupling reactions in drug intermediate synthesis.

- Agrochemicals : The compound’s halogenated structure aligns with herbicides like flufenacet, where fluorine and chlorine improve bioavailability and target binding .

Biological Activity

N-butyl-3-chloro-2-fluoroaniline is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the following chemical structure:

- Chemical Formula : C₉H₁₃ClF₁N

- Molecular Weight : 189.66 g/mol

The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The halogen substituents (chlorine and fluorine) can significantly influence the compound's binding affinity and specificity, making it a valuable candidate for drug discovery. The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution Reactions : Chlorine or fluorine can be replaced by nucleophiles.

- Oxidation and Reduction Reactions : The amino group can be oxidized or reduced, altering its biological properties.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form complex organic molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic microorganisms, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that this compound could be developed into an effective antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound has potential antitumor activity. In studies involving human cancer cell lines, the compound showed varying degrees of cytotoxic effects, indicating its potential as a chemotherapeutic agent. For example, it was observed that treatment with the compound resulted in significant cell death in specific cancer lines, suggesting a mechanism that may involve apoptosis induction or disruption of cellular processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Cytotoxicity in Cancer Cell Lines :

- Mechanistic Studies :

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 6.3 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | 12.5–50 µg/mL |

| Cytotoxicity | Ovarian Cancer Cells | Induction of apoptosis | IC50 > 1 µM |

| Cytotoxicity | Colon Cancer Cells | Significant cell death | IC50 > 1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.